Cas no 921-60-8 (L-Glucose)

L-glucose (l- (-) -glucose) is an enantiomer of D-glucose L-glucose can promote food intake
L-Glucose structure
L-Glucose structure
L-Glucose
921-60-8
C6H12O6
180.155882835388
MFCD00063268
83199
87570408

L-Glucose Properties

Names and Identifiers

    • L-glucose
    • L-(-)-Glucose
    • GLUCOSE, L-(-)-(RG)
    • L(-)-Glucose
    • FM 602
    • Levoglucose
    • (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
    • aldehydo-L-glucose
    • aldehydo-L-gluco-hexose
    • 02833ISA66
    • Levoglucose [USAN]
    • Glucose, (L)-Isomer
    • Levoglucose [USAN:INN]
    • glucose;
    • (1) glucose
    • PubChem18836
    • GTPL4719
    • BIFS0106
    • ZX-AFC
    • L(–)-GLUCOSE
    • L
    • L-(-)-Glucose,98%
    • 41846-87-1
    • EINECS 213-068-3
    • BRN 1724626
    • LEVOGLUCOSE [WHO-DD]
    • L-(-)-Glucose, >=99%
    • MFCD00148913
    • 4-01-00-04327 (Beilstein Handbook Reference)
    • CS-W010758
    • DA-64949
    • LEVOGLUCOSE [INN]
    • L-aGlucose
    • UNII-02833ISA66
    • GEO-04663
    • NS00079611
    • GLUCOSE, L-
    • FS-5674
    • HY-W010042
    • s3131
    • L-(-)-Glucose, anhydrous
    • AKOS024438167
    • Q3266724
    • CHEBI:37626
    • DB12970
    • 921-60-8
    • L-Glucose; FM 602; L(-)-Glucose; Levoglucose; l-Glucose
    • SCHEMBL5506224
    • +Expand
    • MFCD00063268
    • GZCGUPFRVQAUEE-VANKVMQKSA-N
    • 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
    • [C@H](O)([C@@H](O)CO)[C@@H](O)[C@H](O)C=O
    • 1724626

Computed Properties

  • 180.063
  • 5
  • 6
  • 5
  • 180.063
  • 12
  • 138
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • -2.9
  • 6
  • 0
  • 118

Experimental Properties

  • -3.37880
  • 118.22000
  • 4459
  • -52 ° (C=5, H2O)
  • Soluble in water, alcohol.
  • 232.96°C (rough estimate)
  • 153-156 °C (lit.)
  • 202.2 ºC
  • Soluble (432 g/l) (25 º C),
  • White powder
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Not determined
  • Easily absorb moisture
  • 1.581±0.06 g/cm3 (20 ºC 760 Torr),

L-Glucose Security Information

L-Glucose Customs Data

  • 17023051

L-Glucose Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037DU-1mg
L-Glucose
921-60-8 98%
1mg
$4.00 2024-04-20
A2B Chem LLC
AB48738-1mg
L-Glucose
921-60-8 98%
1mg
$4.00 2024-07-18
Aaron
AR0037M6-100mg
L-Glucose
921-60-8 97%
100mg
$8.00 2024-07-18
abcr
AB116919-1 g
L-(-)-Glucose, anhydrous, 98%; .
921-60-8 98%
1 g
€117.40 2023-07-20
Apollo Scientific
BIFS0106-1g
L-Glucose
921-60-8 98%
1g
£46.00 2024-05-23
ChemScence
CS-W010758-1g
L-Glucose
921-60-8 ≥97.0%
1g
$61.0 2022-04-26
Cooke Chemical
A5274212-250MG
L-(-)-Glucose
921-60-8 98%
250mg
RMB 112.80 2023-09-07
eNovation Chemicals LLC
D696275-1g
L-(-)-Glucose
921-60-8 98%
1g
$110 2022-09-07
MedChemExpress
HY-W010042-10mM*1mLinDMSO
L-Glucose
921-60-8 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
Omicron Biochemicals
GLC-079-1.0g
L-glucose
921-60-8
1.0g
$95 2024-12-25

L-Glucose Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Silica ,  Sodium periodate Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 Reagents: Dowex 50W-X8 Solvents: Water ;  24 h
Reference
Method for producing L-glucose or D-gulose from raw material D-glucose
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Water ;  24 h, rt
Reference
Short and Sweet: D-Glucose to L-Glucose and L-Glucuronic Acid
Martinez, R. Fernando; Liu, Zilei; Glawar, Andreas F. G.; Yoshihara, Akihide; Izumori, Ken; et al, Angewandte Chemie, 2014, 53(4), 1160-1162

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ozone Solvents: Acetone ,  Water ;  15 min, 0 °C
1.2 Reagents: Triphenylphosphine Solvents: Acetone ;  overnight, rt
Reference
Indium- and Zinc-Mediated Acyloxyallylation of Protected and Unprotected Aldotetroses-Revealing a Pronounced Diastereodivergence and a Fundamental Difference in the Performance of the Mediating Metal
Draskovits, Markus ; Stanetty, Christian ; Baxendale, Ian R. ; Mihovilovic, Marko D., Journal of Organic Chemistry, 2018, 83(5), 2647-2659

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Benzyl alcohol ,  p-Toluenesulfonic acid Solvents: Benzene
1.2 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.3 Reagents: Sodium borohydride
1.4 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Reference
Integrated route to the L-aldohexoses using a common man-made chiral building block
Takeuchi, Miwako; Taniguchi, Takahiko; Ogasawara, Kunio, Chirality, 2000, 12, 338-341

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Water ;  5 min, 0 °C; 90 min, 10 °C
1.2 Reagents: Acetic acid ;  10 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, 40 °C
Reference
Large scale synthesis of the acetonides of L-glucuronolactone and of L-glucose: easy access to L-sugar chirons
Weymouth-Wilson, Alexander C.; Clarkson, Robert A.; Jones, Nigel A.; Best, Daniel; Wilson, Francis X.; et al, Tetrahedron Letters, 2009, 50(46), 6307-6310

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Total synthesis of the L-hexoses
Ko, Soo Y.; Lee, Albert W. M.; Masamune, Satoru; Reed, Lawrence A. III; Sharpless, K. Barry; et al, Tetrahedron, 1990, 46(1), 245-64

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Arabinose isomerase Solvents: Water ;  pH 9, 30 °C
Reference
A novel bioconversion of L-fructose to L-glucose by Klebsiella pneumoniae
Leang, Khim; Sultana, Ishrat; Takada, Goro; Izumori, Ken, Journal of Bioscience and Bioengineering, 2003, 95(3), 310-312

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 2-Mercaptoethanol ,  Manganese dichloride Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Catalysts: Arabinose isomerase
1.4 Solvents: Methanol
Reference
A Short Enzymic Synthesis of L-Glucose from Dihydroxyacetone Phosphate and L-Glyceraldehyde
Alajarin, Ramon; Garcia-Junceda, Eduardo; Wong, Chi-Huey, Journal of Organic Chemistry, 1995, 60(13), 4294-5

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: NAD ,  Ammonium bicarbonate ,  NADH oxidase Solvents: Water ;  25 °C
Reference
Process for enzymatic oxidation of linear carbohydrates
, World Intellectual Property Organization, , ,

L-Glucose Raw materials

L-Glucose Preparation Products

L-Glucose Suppliers

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